SBFI tetraammonium
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJCNRLBGKEGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101104187 | |
| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124549-08-2 | |
| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124549-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium-binding benzofuran isophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124549082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101104187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Benzofuran Isophthalate
Established Synthetic Pathways for Sodium Benzofuran (B130515) Isophthalate (B1238265) Core Structures
Historically, the synthesis of the benzofuran ring system has been achieved through various named reactions. The Perkin synthesis, first used to create benzofuran from coumarin, is a foundational method. jocpr.com Other classical and modern approaches include:
Palladium-Catalyzed Synthesis : Modern organic synthesis frequently employs palladium catalysts to construct benzofuran derivatives. For instance, 2-(2-formylphenoxy) acetonitriles can react with aryl boronic acids using a palladium acetate (B1210297) catalyst to yield benzoyl-substituted benzofurans. nih.gov Another palladium-catalyzed method involves the direct oxidative cyclization of (E)-3-phenoxyacrylates. orgsyn.org
McMurry Reaction : This method uses low-valent titanium to promote the reductive deoxygenation and intramolecular cyclization of ketoesters derived from o-hydroxyacetophenone, yielding benzofurans in good yields. jocpr.com
Copper-Catalyzed Cyclization : Researchers have reported the synthesis of 3-methoxycarbonyl benzofuran via a copper-catalyzed cyclization of specific acrylate (B77674) precursors. orgsyn.org
Strategies for Chemical Modification and Prodrug Formation (e.g., Acetoxymethyl Esters for Cellular Delivery)
The inherent charge of the carboxylic acid groups on the isophthalate portions makes sodium benzofuran isophthalate cell-impermeant. nih.gov To overcome this limitation and enable its use in living cells, a common strategy is to convert it into a prodrug. A prodrug is a chemically modified, often inactive, version of a drug that, after administration, is metabolized into the active form.
A widely used approach for SBFI is the formation of its acetoxymethyl (AM) ester, known as SBFI-AM. sigmaaldrich.comresearchgate.net This strategy involves esterifying the carboxylate groups.
Mechanism of Action : The AM esters are significantly more hydrophobic and lipophilic than the parent carboxylic acid. This increased lipophilicity allows the SBFI-AM molecule to readily diffuse across the lipid bilayer of the cell membrane.
Intracellular Trapping : Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the acetoxymethyl esters, cleaving them off. This hydrolysis regenerates the free carboxylate groups, restoring the original, charged SBFI molecule. The now-charged molecule is trapped within the cytoplasm as it cannot easily cross the cell membrane to exit.
This prodrug strategy is not unique to SBFI and represents a general principle in drug delivery for masking charged groups to improve cellular uptake or oral absorption. nih.govgoogle.com The conversion of carboxylic acids to various esters (e.g., methyl, ethyl, benzyl) is a standard technique to enhance properties like stability, solubility, and bioavailability. google.comgoogle.com
Derivatization for Enhanced Performance and Specificity in Biological Systems
The performance of functional molecules like sodium benzofuran isophthalate can be fine-tuned through chemical derivatization. For SBFI, the primary goals of such modifications would be to enhance its selectivity for sodium ions over other cations (like potassium, K⁺), improve its fluorescence properties (e.g., quantum yield, brightness), or alter its excitation and emission wavelengths for specific imaging applications.
While specific derivatization studies on the SBFI molecule itself are not extensively detailed in the literature, the principles can be inferred from the broader field of benzofuran chemistry. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. ontosight.aimdpi.com Structure-activity relationship (SAR) studies on other benzofuran derivatives show that substitutions on the fused benzene (B151609) or furan (B31954) rings can dramatically alter biological activity. mdpi.com
For example, in a series of amiloride-benzofuran derivatives studied as potential anticancer agents, the addition of a fluorine atom at position 4 of the 2-benzofuranyl group resulted in a twofold increase in inhibitory potency against its target enzyme. mdpi.com This demonstrates that even small modifications can have a significant impact on molecular interactions. Applying this principle to SBFI, one could hypothesize that adding electron-donating or electron-withdrawing groups to its benzofuran rings could modulate the electronic environment of the fluorophore, thereby altering its spectral properties and binding affinity for sodium.
Synthesis of Related Benzofuran Conjugates for Diverse Applications (e.g., Benzofuran-Isatin Conjugates)
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create new molecules with potentially enhanced or novel activities. Benzofuran is often used as one of the building blocks in such conjugates.
A notable example is the synthesis of benzofuran-isatin conjugates, which have been investigated for their antiproliferative activity against cancer cells. nih.govnih.gov Isatin (B1672199) (indole-2,3-dione) is another privileged scaffold known for its presence in various bioactive compounds. nih.gov
The synthesis of these conjugates typically follows a convergent approach where the two heterocyclic systems are prepared separately and then joined by a linker. A common synthetic route involves:
Preparation of a benzofuran-2-carbohydrazide intermediate. nih.gov
Condensation reaction between the benzofuran-2-carbohydrazide and an isatin derivative (or a substituted isatin). This reaction is often carried out under reflux in a solvent like absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov
The resulting carbohydrazide (B1668358) linkage connects the two heterocyclic cores. Studies on these conjugates have shown that they can induce apoptosis (programmed cell death) in cancer cell lines, demonstrating a promising application beyond the traditional use of benzofurans as fluorescent probes. nih.govtandfonline.com
| Reactants | Conditions | Product Type | Application |
| Benzofuran carbohydrazide, Isatin | Absolute ethanol, Glacial acetic acid (cat.), Reflux | Benzofuran-isatin conjugate | Anticancer agent nih.govnih.gov |
| 2-Iodophenol, Ethyl propionate | N-Methylmorpholine (NMM) | 3-Ethoxycarbonyl benzofuran intermediate | Building block orgsyn.org |
| Salicylaldehyde, Ethyl Diazoacetate | Acid catalyst | 3-Ethoxycarbonyl benzofuran | Building block orgsyn.org |
Precision Polymerization Techniques for Benzofuran Derivatives: Control of Chirality and Molecular Weight
Beyond small molecules, benzofuran derivatives serve as valuable monomers for creating advanced polymers. Polybenzofuran is noted for its high glass-transition temperature and transparency, making it suitable for creating heat-resistant, transparent thermoplastics. acs.orgeurekalert.org Recent breakthroughs have focused on precision polymerization techniques that allow for unprecedented control over the polymer's architecture, specifically its molecular weight and chirality (stereochemistry).
Researchers have successfully developed an asymmetric living cationic polymerization method for benzofuran. eurekalert.orgnagoya-u.ac.jp This technique combines two concepts:
Asymmetric Polymerization : This induces a preferred stereochemical configuration (chirality) in the polymer chain.
Living Polymerization : This allows for precise control over the polymer's molecular weight and enables the synthesis of well-defined block copolymers.
The key to this dual control is a multi-component catalyst system:
Lewis Acid : Aluminum chloride (AlCl₃) is used as the primary catalyst to initiate the cationic polymerization. acs.orgnih.gov
Chiral Additive : Chiral β-amino acid derivatives (e.g., N-substituted β-phenylalanines) are complexed with the Lewis acid. This chiral complex guides the incoming monomer to add with a specific orientation, thus controlling the chirality of the resulting polymer chain. acs.orgnih.gov
Chain-Transfer Agent (CTA) : A thioether is used as a reversible CTA. This allows for a "living" process, where the polymer chains can be reversibly terminated and re-initiated, leading to a narrow molecular weight distribution and predictable chain lengths. nih.govresearchgate.net
This advanced polymerization proceeds via a regio-, trans-, and enantioselective mechanism, resulting in a highly ordered threo-diisotactic polymer structure. nih.govnih.gov The ability to control both molecular weight and optical activity opens the door to creating new functional polymer materials with highly controlled structures for applications in optics and materials science. eurekalert.orgnagoya-u.ac.jp
| Chiral Additive | Catalyst System | Resulting Polymer Property | Reference |
| (S)-β-Phenylalanine derivatives | AlCl₃ / Thioether CTA | High specific optical rotation (+93.4) | nih.gov |
| Various chiral α- and β-amino acids | AlCl₃ | Optically active polymers | acs.orgresearchgate.net |
| (R)-2a (β-amino acid derivative) | AlCl₃ / CTA1 | Controlled molecular weight and optical activity | nih.gov |
Sophisticated Spectroscopic and Imaging Approaches Utilizing Sodium Benzofuran Isophthalate
Fundamentals and Advancements in Ratiometric Fluorescence Imaging with SBFI
Ratiometric imaging with SBFI is a powerful technique for the quantitative measurement of intracellular sodium levels. researchgate.net This method relies on the spectral shifts that SBFI undergoes upon binding to sodium ions. aatbio.com When SBFI binds to Na⁺, its fluorescence quantum yield increases, the excitation peak narrows, and the maximum excitation shifts to shorter wavelengths. plos.org This results in a significant change in the ratio of fluorescence intensity when excited at two different wavelengths, typically 340 nm and 380 nm, while the emission is monitored at a constant wavelength, often around 505 nm. aatbio.complos.org This ratiometric approach offers several advantages, including the ability to work with a small number of cells and to distinguish between intracellularly trapped dye and dye that may have leaked into the extracellular space. plos.org
Recent advancements have focused on optimizing the use of SBFI for greater accuracy and application in complex biological systems. While SBFI is a well-established Na⁺ indicator, newer dyes like CoroNa Green have been developed. nih.gov However, SBFI remains advantageous for its suitability with AM-ester loading, which allows the dye to permeate cell membranes, and its capacity for ratiometric imaging, which makes measurements less dependent on the intracellular dye concentration. meduniwien.ac.atresearchgate.net
A key feature of SBFI is its suitability for dual-wavelength excitation, a technique that significantly enhances the accuracy of [Na⁺]i measurements. By capturing the fluorescence emission at a single wavelength (e.g., 505 nm) while alternating the excitation wavelength between a Na⁺-sensitive wavelength (e.g., 380 nm) and a wavelength where the dye's fluorescence is largely insensitive to Na⁺ concentration (the isosbestic point, around 345 nm), a ratio of the two fluorescence intensities can be calculated. aatbio.commeduniwien.ac.at
This ratiometric measurement is crucial for normalizing the signal. ethz.ch Normalization corrects for variations in fluorescence intensity that are not due to changes in [Na⁺]i, such as fluctuations in the intracellular dye concentration, cell thickness, or photobleaching. plos.orgrsc.org The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular sodium concentration, providing a more reliable and quantitative measurement than single-wavelength indicators. aatbio.complos.org This method minimizes artifacts and enhances the precision of the data. plos.org
A significant advantage of ratiometric imaging with SBFI is its inherent ability to compensate for fluctuations in intracellular dye concentration. plos.orgrsc.org Because the ratio of fluorescence from two excitation wavelengths is used, any changes in the absolute amount of dye within the cell will affect both measurements proportionally, leaving the ratio largely unchanged. plos.org This is a critical feature, as factors like uneven dye loading, cell division, or dye leakage can alter the intracellular indicator concentration over the course of an experiment.
While ratiometric imaging is the primary strategy, other approaches can complement it. For instance, careful loading protocols, such as using the acetoxymethyl (AM) ester form of SBFI (SBFI-AM) at controlled temperatures, can help ensure more uniform and stable intracellular dye concentrations. thermofisher.com Additionally, researchers often perform in situ calibrations at the end of an experiment to account for any residual variability and ensure the most accurate conversion of fluorescence ratios to absolute Na⁺ concentrations. researchgate.netnih.govphysiology.org
Integration with High-Resolution Microscopy Techniques (e.g., Confocal Microscopy, Two-Photon Imaging)
The utility of SBFI is greatly expanded when combined with high-resolution microscopy techniques like confocal and two-photon laser scanning microscopy (TPLSM). nih.govnih.govnih.gov These methods allow for the visualization of Na⁺ dynamics with high spatial and temporal resolution within specific subcellular compartments. aatbio.comnih.gov
Confocal microscopy improves image contrast by using a pinhole to reject out-of-focus fluorescence, enabling optical sectioning of the sample. wustl.edu While conventional confocal imaging of SBFI can be challenging due to the need for UV excitation, specialized UV lasers can be employed. meduniwien.ac.at
Development and Validation of High-Throughput Screening Platforms for Sodium Dynamics
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of chemical compounds for their effect on a specific biological target. bmglabtech.com The development of HTS platforms incorporating SBFI allows for the rapid screening of compounds that modulate intracellular sodium dynamics. ebi.ac.uk These assays are crucial for identifying new therapeutic agents targeting ion channels and transporters. researchgate.net
HTS assays for sodium influx typically use a sodium indicator dye, like the AM ester-conjugated form of SBFI, which can passively diffuse into cells. plos.org Once inside, cellular esterases cleave the AM group, trapping the dye. plos.org The fluorescence signal, which changes upon Na⁺ binding, can then be measured using microplate readers. bmglabtech.comntu.edu.sg To adapt these assays for HTS, a "no-wash" format is often desirable to streamline the process. plos.orgresearchgate.net This can be achieved by using extracellular quenchers to reduce background fluorescence from the dye in the surrounding medium. plos.orgresearchgate.net The development of such assays enables the screening of large compound libraries to identify "hits" that can then be further investigated as potential drug leads. bmglabtech.comwikipedia.org While SBFI has been used in this context, newer indicators are also being explored to optimize HTS for sodium channel modulators. plos.orgnih.gov
Refined In Situ Calibration Methodologies for Quantitative Intracellular Sodium Measurement
Accurate quantification of intracellular sodium concentrations using SBFI necessitates a precise calibration of the fluorescence signal. ntu.edu.sg Because the properties of SBFI, such as its dissociation constant (Kd) for Na⁺, can be influenced by the intracellular environment (e.g., viscosity, ionic strength, and protein interactions), in situ calibration is essential. thermofisher.comnih.govfrontiersin.org The Kd of SBFI determined within a cell is typically higher than that measured in a simple buffer solution. thermofisher.comthermofisher.com
Several refined in situ calibration methods have been developed. A common approach involves using ionophores, such as gramicidin (B1672133) and monensin, along with a Na⁺/K⁺-ATPase inhibitor like ouabain. frontiersin.orgresearchgate.net This allows for the equilibration of intracellular and extracellular Na⁺ concentrations, enabling the creation of a calibration curve by perfusing the cells with solutions of known Na⁺ concentrations. frontiersin.orgresearchgate.net
Researchers have also developed simplified calibration techniques. One such method is the "one-point" calibration, where the fluorescence ratio is measured at a single known Na⁺ concentration (e.g., 10 mM) at the end of the experiment and used as a normalization factor for the experimental data. researchgate.netnih.govphysiology.org Another approach involves fitting the calibration data to a hyperbolic equation to determine the apparent Kd of SBFI for Na⁺. nih.govphysiology.org These refined methodologies are critical for converting the ratiometric SBFI signal into accurate and meaningful intracellular sodium concentrations. researchgate.netnih.gov
Table 1: In Situ Dissociation Constants (Kd) of SBFI for Na⁺ in Various Cell Types
| Cell Type | Kd (mM) | Reference |
| Rat Hippocampal Neurons | 18.0 | thermofisher.com |
| Lizard Peripheral Axons | 29 | thermofisher.com |
| Porcine Adrenal Chromaffin Cells | 26.6 | thermofisher.com |
| Olfactory Bulb Granule Cells | 20.2 | researchgate.net |
| Hippocampal CA1 Neurons | 21.8 | meduniwien.ac.at |
| Hippocampal CA1 Pyramidal Neurons | 42.1 | researchgate.net |
Multi-Ion Imaging Approaches and Compatibility with Other Fluorescent Indicators
Investigating the complex interplay of different ions within a cell often requires simultaneous measurement of multiple ion species. SBFI's spectral properties allow for its use in multi-ion imaging experiments alongside other fluorescent indicators. thermofisher.com
A significant advantage of SBFI is its compatibility with the same optical filters and equipment used for the widely used calcium indicator, Fura-2. plos.orgthermofisher.com This allows for the simultaneous or sequential measurement of intracellular sodium and calcium, providing insights into the relationship between these two important second messengers.
Furthermore, SBFI has been used in combination with other types of indicators. For example, it can be co-loaded with ion-insensitive dextrans, such as Alexa Fluor 594 dextran, which serves as a stable reference for cell volume or position. thermofisher.com While SBFI is highly selective for Na⁺ over K⁺ (approximately 18-fold), its fluorescence is not entirely insensitive to potassium. thermofisher.comthermofisher.com This necessitates careful consideration and control of intracellular K⁺ levels during calibration and experiments. ntu.edu.sg Despite some limitations, like the broad spectral properties of some indicators that can hinder multi-parameter imaging, the development of new probes and imaging modalities continues to expand the possibilities for sophisticated multi-ion imaging studies. nih.gov
Mechanistic Insights and Theoretical Computations of Sodium Benzofuran Isophthalate Interactions
Elucidation of the Sodium Ion Binding Mechanism and Conformational Transitions
The primary mechanism of action for sodium benzofuran (B130515) isophthalate (B1238265) involves the selective binding of a sodium ion within the cavity of its diaza-crown ether component. researchgate.netresearchgate.net This binding event induces a significant conformational change in the molecule, which in turn alters its fluorescence properties. researchgate.net The crown ether structure, with its repeating ether linkages and nitrogen atoms, creates a hydrophilic pocket with a size and charge distribution that is well-suited to accommodate the sodium ion. researchgate.netatlantis-press.com
Upon chelation of a Na⁺ ion, the molecule transitions from a more flexible, uncomplexed state to a more rigid, complexed conformation. This structural rearrangement affects the electronic environment of the attached benzofuran isophthalate fluorophores. The binding of Na⁺ increases the quantum yield of the fluorophore and causes a shift in the excitation spectrum to shorter wavelengths. researchgate.net Specifically, increasing concentrations of Na⁺ lead to an enhanced ratio of fluorescence intensity when excited at 330-345 nm compared to excitation at 370-390 nm, with emission typically monitored around 500 nm. researchgate.netsemanticscholar.org This ratiometric response is a key feature of SBFI, as it allows for more accurate quantification of Na⁺ concentrations, minimizing the impact of variables such as dye concentration and optical path length. rupress.org
Analysis of Ion Selectivity Profiles: Discrimination against Competing Monovalent and Divalent Cations
A critical characteristic of an effective ion indicator is its ability to selectively bind the target ion in the presence of other biologically relevant cations. Sodium benzofuran isophthalate exhibits a notable preference for Na⁺ over other monovalent cations, particularly potassium (K⁺), which is present at high concentrations within cells. researchgate.net
Studies have demonstrated that SBFI is approximately 18 to 20 times more selective for Na⁺ than for K⁺. mdpi.comresearchgate.netrupress.org This selectivity is attributed to the specific cavity size of the diaza-15-crown-5 ether core, which provides a better structural match for the ionic radius of Na⁺ compared to the larger K⁺ ion. atlantis-press.com While not perfectly exclusive, this degree of selectivity is sufficient for measuring physiological Na⁺ changes against the typical intracellular K⁺ background. The effective dissociation constant (Kd) for Na⁺ is reported to be around 20 mM in the presence of 120 mM K⁺. researchgate.netrupress.org The design of the chelator is crucial; for instance, increasing the macrocyclic ring size to a diaza-18-crown-6 structure shifts the selectivity in favor of K⁺ over Na⁺. researchgate.netrupress.org The probe's discrimination against divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) is also a requirement for its use in biological systems, though detailed quantitative data on this is less commonly reported in the primary literature for SBFI itself. researchgate.net
| Ion | Dissociation Constant (Kd) | Selectivity over K⁺ |
| Na⁺ | ~20 mM | ~20-fold |
| K⁺ | ~120 mM | 1-fold |
This table presents typical apparent dissociation constants of SBFI for sodium and potassium ions in a physiological ionic background.
Investigation of Environmental Factors Affecting Probe Performance, with Emphasis on pH Sensitivity
The performance of sodium benzofuran isophthalate as a fluorescent probe can be influenced by environmental factors, most notably the pH of the surrounding medium. While the dissociation constant (Kd) of SBFI for Na⁺ is relatively insensitive to pH changes within the physiological range of 6.8 to 7.8, the fluorescence ratio itself can be affected. chemisgroup.usmdpi.com
Research has shown that intracellular acidification can lead to an apparent decrease in the reported Na⁺ concentration, while alkalinization can cause an apparent increase. chemisgroup.usmdpi.com This pH sensitivity does not stem from a direct competition between protons (H⁺) and Na⁺ for the binding site, as the pKa of the indicator is designed to be outside the physiological pH range. researchgate.net Instead, the pH changes can affect the fluorescence of the dye itself, necessitating careful calibration and correction for pH when precise measurements of intracellular Na⁺ are required. chemisgroup.usmdpi.com For instance, during experiments involving anoxia, where intracellular pH can decrease, the SBFI ratio has been observed to change, reflecting both Na⁺ and pH shifts. nih.gov
Application of Quantum Chemical Calculations (e.g., DFT Studies) to Predict and Interpret Binding Behavior and Electronic Properties
While specific, in-depth quantum chemical studies focused exclusively on sodium benzofuran isophthalate are not widely available in the public literature, theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the principles governing its function. DFT studies on analogous structures, such as crown ethers and other benzofuran-based chelators, provide significant insights into ion binding and selectivity. atlantis-press.comunina.itresearchgate.net
DFT calculations can be used to model the geometric structures of the ionophore in its free and ion-bound states, predicting the conformational changes that occur upon chelation. mdpi.comresearchgate.net These calculations help in understanding the stability of the resulting complex. For instance, DFT studies on crown ethers demonstrate how the match between the cation's ionic radius and the ether's cavity size influences binding energy, explaining the selectivity of SBFI for Na⁺ over K⁺. atlantis-press.comresearchgate.net The binding energies for Na⁺ and K⁺ with a model peptidomimetic channel were calculated to be -75.6 kcal/mol and -55.9 kcal/mol respectively, illustrating the stronger interaction with sodium. nih.gov
Furthermore, theoretical calculations can elucidate the electronic properties of the molecule. Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra and explain the shifts observed upon ion binding. researchgate.net Such studies on similar chemosensors have shown that ion binding can alter the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), leading to changes in fluorescence, often through mechanisms like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF). chemisgroup.us
Thermodynamic and Kinetic Characterization of Ion Chelation Processes
The interaction between sodium benzofuran isophthalate and sodium ions is a dynamic equilibrium that can be described by thermodynamic and kinetic parameters. The key thermodynamic parameter is the binding affinity, expressed as the dissociation constant (Kd), which reflects the concentration of Na⁺ at which half of the SBFI molecules are bound to the ion. For SBFI, the apparent Kd for Na⁺ is approximately 20 mM under physiological conditions. mdpi.comresearchgate.net
The kinetics of the chelation process, described by the association (kon) and dissociation (koff) rate constants, determine how quickly the probe can respond to changes in ion concentration. While detailed kinetic data specifically for SBFI are sparse in the literature, studies on Na,K-ATPase using SBFI have measured the initial rates of change in intracellular Na⁺ concentration to understand pump kinetics. semanticscholar.orgrupress.org The ability to monitor the time course of the decrease in intracellular Na⁺ demonstrates that the response of SBFI is sufficiently rapid to track physiological ion fluxes. semanticscholar.orgrupress.org
Integration of Sodium Benzofuran Isophthalate and Its Derivatives in Materials Science and Supramolecular Chemistry
Development of Advanced Biosensors and Diagnostic Platforms for Sodium Detection
The detection and quantification of sodium ions (Na⁺) are crucial in various fields, including clinical diagnostics and cell biology. Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) has emerged as a key fluorescent indicator in the development of advanced biosensors for this purpose. aatbio.com SBFI is a ratiometric, UV-excitable green fluorescent dye specifically designed for measuring intracellular sodium concentrations. ionbiosciences.comaatbio.com Its ratiometric nature is a significant advantage as it allows for the comparison of fluorescence intensities at two different excitation wavelengths (340 nm for Na⁺-bound and 380 nm for Na⁺-free) while monitoring the emission at a constant wavelength (around 505 nm). aatbio.comaatbio.com This dual-wavelength measurement minimizes issues such as photobleaching, variations in dye loading, and differences in cell morphology, leading to more accurate and reliable quantification of intracellular Na⁺. ionbiosciences.com
The utility of SBFI in diagnostic platforms is underscored by its high selectivity for Na⁺ over other cations, particularly potassium (K⁺), being approximately 18 times more selective for sodium. aatbio.comionbiosciences.com This selectivity is critical for accurate measurements within a physiological context where multiple ions are present. nih.gov Fluorescent microscopy is the most common technique utilized with SBFI for measuring intracellular sodium concentrations. aatbio.comaatbio.com When sodium ions bind to the SBFI molecule, a conformational change occurs, leading to alterations in its spectral properties. aatbio.com This change is then detected and analyzed to provide a quantitative measure of the sodium concentration. aatbio.com
Recent advancements have focused on improving the application of SBFI in various platforms. For instance, techniques have been developed to use SBFI in microplate readers, enabling simultaneous measurement of intracellular Na⁺ changes in cultured cells treated with various agents. nih.gov While SBFI itself is membrane-impermeable, its acetoxymethyl (AM) ester form, SBFI-AM, is membrane-permeant, allowing it to be introduced into cells. ionbiosciences.comcaymanchem.com Once inside the cell, cellular enzymes cleave the AM group, trapping the active SBFI indicator.
Table 1: Spectral Properties of Sodium-Binding Benzofuran Isophthalate (SBFI)
| Property | Wavelength (nm) | State |
| Excitation | 340 | Na⁺-bound |
| Excitation | 380 | Na⁺-free |
| Emission | 505 | Both states |
Design and Fabrication of Ion-Selective Materials and Electrodes
The design and fabrication of ion-selective materials and electrodes are fundamental to the development of sensors for specific ions like sodium. Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion in a solution into an electrical potential. lcms.czgoogle.com The core component of an ISE is the ion-selective membrane, which typically contains an ionophore—a molecule that selectively binds to the target ion. nih.govagscientific.com
While direct applications of sodium benzofuran isophthalate in the fabrication of solid-state ion-selective electrodes are not extensively documented in the provided search results, the principles of ISE design can be applied. The benzofuran and isophthalate moieties within the SBFI structure, which are responsible for its sodium binding, could be incorporated into a polymer membrane to create a sodium-selective material. The design of such an electrode would involve embedding a benzofuran isophthalate-based ionophore into a hydrophobic membrane, often made of polyvinyl chloride (PVC). agscientific.com
The performance of an ISE is largely determined by the properties of the ionophore. agscientific.com For a sodium-selective electrode, the ionophore must exhibit high selectivity for Na⁺ over other ions, especially K⁺. The development of such ionophores often involves creating a three-dimensional cavity that is sterically and electronically complementary to the size and charge of the sodium ion. The selectivity of the electrode is quantified by the selectivity coefficient, which indicates how well the sensor can distinguish the primary ion from interfering ions. lcms.cz
Supramolecular Assemblies Involving Benzofuran and Isophthalate Moieties
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. rsc.org The benzofuran and isophthalate components of sodium benzofuran isophthalate are well-suited to participate in the formation of such complex assemblies.
Molecular Recognition and Host-Guest Chemistry in Macrocyclic Systems
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. researchgate.net This process is central to many biological processes and is a cornerstone of supramolecular chemistry. researchgate.net Macrocyclic molecules, which possess a central cavity, are often excellent hosts for smaller guest molecules or ions. nitschkegroup-cambridge.com The binding within these host-guest complexes is driven by a combination of non-covalent interactions. researchgate.net
The isophthalate group, with its two carboxylate functionalities, can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions. The benzofuran moiety, an aromatic heterocycle, can participate in π-π stacking interactions. In the context of a macrocyclic system, these groups could be strategically positioned to create a pre-organized binding pocket for a specific guest. For instance, a macrocycle containing multiple benzofuran and isophthalate units could be designed to selectively encapsulate a particular organic molecule or ion. The formation of these host-guest complexes can be detected through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy, where changes in the chemical shifts or emission spectra indicate complex formation.
Exploitation of Non-Covalent Interactions for Structured Materials
The self-assembly of molecules into well-defined, structured materials is driven by the collective effect of multiple weak, non-covalent interactions. researchgate.netmdpi.com These interactions, which include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, are crucial in determining the final structure and properties of the resulting material. mdpi.comrsc.org
The benzofuran and isophthalate moieties offer a rich tapestry of potential non-covalent interactions. The aromatic rings of the benzofuran can engage in π-π stacking, where the electron-rich π systems of adjacent molecules align. The isophthalate group, with its carboxylates, is a potent hydrogen bonding unit. These interactions can be exploited to direct the assembly of molecules containing these functional groups into one-, two-, or three-dimensional networks. The resulting supramolecular structures can exhibit interesting properties, such as porosity, chirality, and responsiveness to external stimuli. The precise control over these non-covalent interactions is key to designing materials with tailored functions.
Polybenzofuran Materials with Tailored Properties for Sustainable Applications
Polybenzofurans are a class of polymers that have garnered attention due to their rigid structure, high glass-transition temperature (Tg), and transparency, making them suitable for applications such as transparent thermoplastics. nih.govacs.org Furthermore, benzofuran can be derived from bio-based sources, positioning polybenzofuran as a potentially sustainable and chemically recyclable material. nih.govacs.org
Optically Active Polymeric Architectures
The synthesis of optically active polymers is a significant area of research due to their potential applications in chiral separations, asymmetric catalysis, and optoelectronics. Benzofuran is a prochiral monomer, meaning it can be polymerized to form a chiral polymer. nih.govacs.org The asymmetric cationic polymerization of benzofuran can lead to the formation of optically active polybenzofuran. nih.govacs.org
The optical activity of polybenzofuran arises from the specific stereochemistry of the polymer backbone. nih.gov There are four possible tactic structures for polybenzofuran: threo-diisotactic, threo-disyndiotactic, erythro-diisotactic, and erythro-disyndiotactic. nih.govresearchgate.net Of these, the threo-diisotactic and erythro-diisotactic structures are primarily responsible for the observed optical activity. nih.govresearchgate.net The synthesis of these stereoregular polymers can be achieved by using chiral catalysts, such as a combination of a Lewis acid (e.g., aluminum chloride) and a chiral co-catalyst (e.g., β-amino acid derivatives). nih.govacs.org
The ability to control the molecular weight and the optical activity of polybenzofuran simultaneously has been demonstrated through asymmetric living cationic polymerization. acs.org This process allows for the creation of well-defined polymeric architectures, including block copolymers with segments of opposite chirality. nih.gov These optically active polybenzofurans exhibit high glass-transition temperatures, typically in the range of 184–189 °C. nih.gov
Table 2: Properties of Optically Active Polybenzofuran
| Property | Value/Description |
| Monomer | Benzofuran (prochiral) |
| Polymerization Method | Asymmetric Cationic Polymerization |
| Key Chiral Structures | Threo-diisotactic, Erythro-diisotactic |
| Glass Transition Temp. (Tg) | 184–189 °C |
| Potential Applications | Transparent thermoplastics, sustainable materials |
High-Performance Thermoplastics with Enhanced Thermal Stability and Transparency
The incorporation of rigid, aromatic, and heterocyclic moieties like benzofuran isophthalate into polymer backbones is a strategic approach for developing high-performance thermoplastics. These structural units are instrumental in enhancing key material properties, notably thermal stability and optical transparency, making them suitable for advanced engineering applications. The inherent rigidity of the fused ring system in benzofuran derivatives contributes to polymers with high glass transition temperatures (Tg) and excellent thermal degradation stability. vt.edu
Simultaneously, the introduction of such bulky and often unsymmetrical groups can improve optical transparency. By disrupting the regular packing of polymer chains, these moieties inhibit the formation of large crystalline domains that scatter light. Polymers with a more amorphous structure are typically more transparent. Research on aromatic polyamides has shown that incorporating unsymmetrical monomers can enhance optical properties and solubility without compromising thermal stability. mdpi.com For example, flexible and transparent films of certain aromatic polyamides have been prepared that exhibit transparencies of 88-90% at 550 nm while maintaining thermal stability over 400 °C and glass transition temperatures above 300 °C. mdpi.com
Detailed Research Findings
Research into polymers derived from benzofuran and its analogs has yielded materials with significant thermal performance.
Polyimides: A notable example involves the synthesis of novel polyimides from Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA). These polyimides demonstrate high thermal stability, making them candidates for applications in demanding environments. They are often synthesized via a two-step process involving the creation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu This method allows for processing the polymer in its soluble precursor stage to form films or coatings.
Table 1: Thermal Properties of Polyimides Derived from Benzofuran Dianhydride Analogs
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5) | Key Characteristics |
|---|---|---|---|
| Polyimides from 2,2′,3,3′‐BTDA | Higher than isomers | - | Amorphous, good solubility |
| Furan-based Polyimides | 296 °C | >300 °C | Suitable for applications around 280 °C |
| Fluorinated Aromatic Polyamides | >300 °C | >400 °C | High optical transparency (88-90% at 550 nm) |
Polymethacrylates: Studies on polymethacrylates with benzofuran side groups, such as poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), have also been conducted. These polymers exhibit high glass transition temperatures (e.g., 137°C) and significant thermal stability, with apparent decomposition activation energies calculated to be around 180-188 kJ/mol. researchgate.net The inclusion of organosilicate nanocomposites with a benzofuran-derived polymer matrix has been shown to further increase thermal stability, raising the decomposition temperature at 10% weight loss by approximately 14°C compared to the pure polymer. journalskuwait.org
Furan-Based Polyamides (Analogous Systems): While not strictly benzofuran, research on polyamides derived from the bio-based 2,5-furan dicarboxylic acid provides valuable comparative insights. These bio-based polyamides can exhibit glass transition temperatures as high as 280°C and maximum thermal degradation temperatures of 350°C or higher, demonstrating the general efficacy of incorporating furan-type rings to enhance thermal properties. researchgate.net
Table 2: Optical Transparency of High-Performance Polymer Films
| Polymer Type | Transparency at 450 nm | Cutoff Wavelength (λcut) | Reference Finding |
|---|---|---|---|
| Fluorinated Aromatic Polyamides | ~89-90% | 337–367 nm | Unsymmetrical structure improves transparency. mdpi.com |
| Fluoro-Containing Polyimide Films | 74.0–86.4% | 340–367 nm | Transparency deteriorates with increased conjugation. nih.gov |
The combination of a rigid benzofuran isophthalate-type structure's ability to elevate thermal performance with the potential for maintaining an amorphous morphology for optical clarity makes these derivatives highly promising building blocks for the next generation of high-performance thermoplastics.
Critical Methodological Considerations and Research Best Practices
Optimization of Cell Loading Procedures for SBFI and its Derivatives
The effective use of sodium benzofuran (B130515) isophthalate (B1238265) (SBFI) as an intracellular sodium indicator is critically dependent on the optimization of cell loading procedures. The most common method for introducing SBFI into cells is through its acetoxymethyl ester form (SBFI-AM), a membrane-permeant derivative that is cleaved by intracellular esterases to release the active, membrane-impermeant SBFI. However, loading conditions can significantly vary between cell types, necessitating careful optimization to ensure adequate cytosolic concentration and minimize artifacts.
Key parameters that require optimization include the concentration of SBFI-AM, incubation time and temperature, and the use of dispersing agents. For instance, in single cardiac myocytes, SBFI has been successfully incorporated by incubating the cells with 10 µM of the acetoxymethyl ester for 2 hours, leading to an intracellular concentration of the free acid form of approximately 122 µM. nih.gov In human prostate cancer cell lines, loading conditions were optimized using final concentrations of 7 µM for SBFI. nih.gov
A significant challenge during the loading process is the potential for compartmentalization of the dye within organelles. It has been observed that loading SBFI at physiological temperatures (37°C) can lead to a higher degree of compartmentalization, with fractions ranging from 10% to 50%. nih.gov To mitigate this, loading at room temperature is often recommended, which has been shown to reduce dye sequestration. nih.gov In cardiac myocytes, it was found that the majority of the indicator (71%) was located in the cytoplasm under optimized conditions. nih.gov
The choice of cell type can heavily influence the loading efficiency. For example, charging human prostate cancer cells (DU 145, PC-3, and PC-3M) with SBFI required an incubation period of 5 hours. nih.gov The use of a non-ionic detergent, Pluronic F-127, is also a common practice to aid in the dispersion of the lipophilic SBFI-AM in aqueous media and facilitate its entry into the cells. nih.gov The final concentration of Pluronic F-127 is typically around 0.02%. nih.gov
Table 1: Optimized SBFI Loading Conditions in Different Cell Types
| Cell Type | SBFI-AM Concentration | Incubation Time | Incubation Temperature | Pluronic F-127 | Cytosolic Localization |
|---|---|---|---|---|---|
| Rat/Rabbit Cardiac Myocytes | 10 µM | 2 hours | Not specified | Not specified | ~71% |
| Human Prostate Cancer Cells | 7 µM | 5 hours | Not specified | 0.02% | Not specified |
Mitigation Strategies for Common Challenges in Fluorescent Ion Imaging (e.g., Dye Leakage, Autofluorescence, pH Interference)
Several challenges are inherent to fluorescent ion imaging with SBFI, including dye leakage from the cell, interference from autofluorescence, and the sensitivity of the dye to pH changes.
Dye Leakage: A significant issue with SBFI and other fluorescent dyes is their gradual leakage from the cell, which can lead to a declining fluorescence signal and an overestimation of intracellular sodium concentrations. nih.gov This is particularly problematic in long-term experiments. The use of probenecid (B1678239), an inhibitor of organic anion transporters, has been shown to effectively prevent the leakage of SBFI from cardiomyocytes. nih.gov In the absence of probenecid, the SBFI fluorescence ratio was observed to continuously increase, whereas in its presence, a stable signal was obtained for at least 30 minutes after an initial 80-minute stabilization period. nih.gov
Autofluorescence: Autofluorescence is the natural fluorescence emitted by various cellular components, such as NADH, riboflavin, and collagen, which can interfere with the signal from the fluorescent indicator. southernbiotech.com While not specific to SBFI, several general strategies can be employed to mitigate autofluorescence. These include using a culture medium free of phenol (B47542) red and fetal bovine serum, which are known sources of autofluorescence. southernbiotech.comfluorofinder.com Careful selection of fluorophores that are spectrally distinct from the autofluorescence is another approach, though this is less applicable to SBFI with its fixed excitation spectrum. southernbiotech.com For fixed tissue samples, perfusion with phosphate-buffered saline (PBS) prior to fixation can help remove red blood cells, a source of heme-related autofluorescence. southernbiotech.com Chemical treatments with agents like sodium borohydride (B1222165) can reduce fixative-induced autofluorescence. harvard.edu
pH Interference: The fluorescence of SBFI is sensitive to changes in intracellular pH, which can confound the measurement of sodium concentrations. nih.gov While the dissociation constant (Kd) of SBFI for Na+ is relatively insensitive to pH changes within the physiological range of 6.8 to 7.8, alterations in pH can still affect the fluorescence ratio. nih.gov Specifically, intracellular acidification leads to an apparent decrease in the measured sodium concentration, while alkalinization results in an apparent increase. nih.gov The magnitude of these apparent changes is dependent on the absolute intracellular sodium concentration. To address this, a method has been developed to correct the SBFI-derived sodium values for concurrent changes in intracellular pH. nih.gov This involves characterizing the pH dependence of the SBFI signal in situ and applying a correction factor to the measured fluorescence ratio.
Comparative Analysis with Alternative Sodium Indicators and Complementary Analytical Techniques
While SBFI has been a cornerstone for intracellular sodium measurements, several alternative fluorescent indicators have been developed with distinct properties. Additionally, non-fluorescent techniques can complement the data obtained from SBFI imaging.
Alternative Sodium Indicators: A prominent alternative is Sodium Green , which can be excited by visible light (e.g., 488 nm line of an argon laser), making it compatible with confocal laser-scanning microscopes and flow cytometers without the need for UV excitation. thermofisher.comaatbio.com Compared to SBFI, Sodium Green exhibits a higher fluorescence quantum yield (0.2 vs. 0.08) and greater selectivity for Na+ over K+ (approximately 41-fold vs. 18-fold). thermofisher.comaatbio.com However, Sodium Green is a non-ratiometric indicator, meaning that changes in fluorescence intensity can be affected by variations in cell size or dye concentration. thermofisher.com
CoroNa Green is another green fluorescent indicator that, like Sodium Green, shows an increase in fluorescence intensity upon binding to Na+ and is excitable by visible light. aatbio.comnih.gov Its smaller size compared to Sodium Green may facilitate more effective cell loading. aatbio.com However, studies have shown that CoroNa Green can suffer from substantial transmembrane dye leakage and lower Na+ sensitivity when compared to SBFI. nih.gov
Asante NaTRIUM Green-2 (ANG-2) , now known as ING-2 , is another indicator that has been compared with SBFI. nih.govionbiosciences.com In studies with prostate cancer cell lines, the calibration of all three dyes (SBFI, CoroNa Green, and ANG-2) showed that CoroNa Green was more suitable for detecting a wider range of Na+ concentrations. nih.gov
Table 2: Comparison of SBFI with Alternative Sodium Indicators
| Indicator | Excitation Wavelength | Ratiometric | Selectivity (Na+ vs. K+) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| SBFI | UV (340/380 nm) | Yes | ~18-fold | Ratiometric measurements reduce artifacts from dye concentration and cell path length. | Requires UV excitation, lower quantum yield. thermofisher.comaatbio.com |
| Sodium Green | Visible (488 nm) | No | ~41-fold | Higher quantum yield, greater selectivity, compatible with confocal microscopy and flow cytometry. thermofisher.comaatbio.com | Non-ratiometric, susceptible to artifacts from cell size and dye concentration. thermofisher.com |
| CoroNa Green | Visible (492 nm) | No | ~4-fold | Excitable with visible light, suitable for confocal microscopy. aatbio.comnih.gov | Substantial dye leakage, lower Na+ sensitivity compared to SBFI. nih.gov |
| ING-2 (ANG-2) | Visible (525 nm) | No | Not specified | Excitable with visible light. | Non-ratiometric. |
Complementary Analytical Techniques: Fluorescence imaging with SBFI can be complemented by other analytical methods for measuring intracellular sodium. Flame emission photometry is a standard technique that can determine the total intracellular sodium concentration. cellphysiolbiochem.com However, this method requires cell lysis and provides an average concentration from a population of cells, lacking the single-cell and subcellular resolution of fluorescence microscopy. cellphysiolbiochem.com Comparing data from fluorescent probes with direct flame emission analysis can be challenging, as the fluorescence of sodium-sensitive dyes can be significantly different in the intracellular environment compared to aqueous solutions. cellphysiolbiochem.com
Limitations of Current SBFI-Based Methodologies in Specific Research Contexts
Despite its utility, SBFI-based methodologies have several limitations that can be particularly relevant in specific research contexts.
One of the primary limitations of SBFI is its requirement for UV light excitation . thermofisher.com This can be phototoxic to cells, especially during long-term imaging experiments, and may not be compatible with all imaging setups, such as many standard flow cytometers. thermofisher.comresearchgate.net The development of visible light-excitable indicators like Sodium Green and CoroNa Green was largely driven by the need to circumvent this issue. thermofisher.comnih.gov
SBFI also exhibits a lower fluorescence quantum yield compared to some newer indicators, which can result in a lower signal-to-noise ratio and reduced brightness. thermofisher.comaatbio.com This can make it challenging to detect small or rapid changes in intracellular sodium concentration.
In the context of cardiac myocyte research , while SBFI has been used successfully, challenges in calibration and dye compartmentalization require careful consideration and optimization. nih.gov The complex intracellular environment of cardiac cells can influence the properties of the dye, necessitating in situ calibration to obtain accurate quantitative data. thermofisher.com
In neuroscience , the high-resolution imaging of sodium transients in fine neuronal processes like dendrites and spines is crucial for understanding neuronal activity. nih.gov While two-photon imaging with SBFI has been a primary method for this, its lower Na+ sensitivity compared to some alternatives can be a limitation. nih.gov Furthermore, the general limitations of cognitive neuroscience research, such as the difficulty of translating findings from simplified experimental settings to complex in vivo situations, also apply to studies utilizing SBFI. researcher.life The interpretation of SBFI data in neuroscience must consider the broader challenges of linking cellular ion dynamics to complex cognitive functions. researcher.lifenews-medical.net
The pH sensitivity of SBFI, as discussed earlier, represents another limitation. nih.gov In research contexts where significant intracellular pH shifts are expected to occur simultaneously with sodium changes, such as during ischemia, careful correction procedures are necessary to avoid misinterpretation of the sodium signal. nih.gov
Finally, the potential for dye leakage and compartmentalization remains a persistent challenge that requires careful experimental design and controls, such as the use of probenecid and optimized loading protocols, to minimize their impact on the accuracy of the measurements. nih.govnih.gov
Future Trajectories and Translational Outlook in Sodium Benzofuran Isophthalate Research
Exploration of SBFI in Novel Imaging Modalities for Enhanced Spatial and Temporal Resolution in Vivo
While newer probes are emerging, SBFI continues to be utilized and adapted for advanced imaging techniques, pushing the boundaries of in vivo sodium imaging. The focus is on achieving higher spatial and temporal resolution to visualize dynamic sodium fluxes within cells and tissues with greater clarity.
One of the key areas of advancement is the application of SBFI in high-content imaging systems. These systems allow for the automated acquisition and analysis of fluorescence signals from a large number of cells simultaneously, providing robust quantitative data on intracellular sodium concentrations. nih.gov For instance, the Operetta High-Content Imaging System has been used with SBFI to measure intracellular sodium in immortalized dorsal root ganglia neurons. nih.gov
Furthermore, the development of two-photon microscopy has enabled deeper tissue imaging with reduced phototoxicity. Novel sodium-selective two-photon fluorescent probes are being designed to selectively detect intracellular sodium concentrations in live cells and tissues at depths of 100-200 μm. researchgate.net While not SBFI itself, the principles and advancements in this area can inform the future application and potential modification of benzofuran-based probes for deep-tissue in vivo imaging.
The integration of SBFI with other imaging modalities also holds promise. For example, combining fluorescence imaging with techniques that provide structural information, such as electron microscopy, could offer a more complete picture of sodium signaling within specific subcellular compartments.
Hybrid Approaches: Integration with Genetically Encoded Biosensors and Optogenetic Tools
The convergence of synthetic fluorescent probes like SBFI with genetically encoded tools is a rapidly evolving area that promises to revolutionize the study of cellular signaling. These hybrid approaches offer unprecedented control and specificity in monitoring and manipulating neuronal activity.
Integration with Genetically Encoded Biosensors: Genetically encoded biosensors, such as Förster Resonance Energy Transfer (FRET)-based reporters, can be targeted to specific cell types or subcellular compartments. nih.gov Combining these with synthetic probes like SBFI allows for multi-parameter imaging, where changes in sodium concentration can be correlated with other cellular events, such as calcium signaling or enzyme activity. nih.govresearchgate.net This approach provides a more holistic view of the intricate signaling networks within cells.
Integration with Optogenetic Tools: Optogenetics combines genetic and optical methods to control the activity of specific neurons with high temporal and spatial precision. nih.govjneurosci.org By expressing light-sensitive ion channels (opsins) in target cells, researchers can precisely stimulate or inhibit neuronal firing using light. nih.gov When combined with a sodium indicator like SBFI, this allows for the direct visualization of how specific patterns of neuronal activity influence intracellular sodium dynamics. This powerful combination enables researchers to dissect the causal relationships between neuronal activity and sodium signaling in both healthy and diseased states. nih.gov
The development of second-generation optogenetic tools, including neural silencers and functionally extended fluorescent proteins, will further enhance the capabilities of these hybrid approaches. jneurosci.org These advancements will provide a more sophisticated toolkit for probing the complexities of neural circuits and their modulation by sodium ions.
Accelerated Drug Discovery and Therapeutic Development through High-Throughput Screening of Sodium Modulators
The critical role of voltage-gated sodium (NaV) channels in various physiological processes has made them important therapeutic targets for a range of conditions, including chronic pain, epilepsy, and cardiac arrhythmias. nih.gov Consequently, there is a significant effort to discover and develop novel sodium channel modulators. High-throughput screening (HTS) assays are essential for rapidly evaluating large libraries of chemical compounds to identify promising drug candidates.
Fluorescent indicators like SBFI and its more recent counterparts, such as Asante NaTRIUM Green-2 (ANG-2), are integral to the development of no-wash fluorescent sodium influx assays suitable for HTS. nih.gov These assays measure changes in intracellular sodium concentration upon channel activation and are amenable to automation, allowing for the screening of thousands of compounds per day. nih.gov The use of quencher dyes can eliminate the need for a wash step, further streamlining the HTS process. nih.gov
Automated patch-clamp (APC) technology represents another significant advancement in HTS for sodium channel modulators. nih.gov Instruments like the Sophion Qube® can perform giga-seal patch-clamp recordings in a 384-well format, enabling the rapid and reliable screening of large compound libraries with high data quality. nih.gov These high-throughput electrophysiological assays provide detailed information on the mechanism of action of hit compounds. acs.orgsbdrugdiscovery.com
The development of stable cell lines overexpressing specific NaV subtypes has been crucial for these HTS efforts, allowing for the targeted screening of modulators against individual channel isoforms. acs.org This is particularly important for developing drugs with improved selectivity and reduced side effects. The integration of these advanced screening technologies is accelerating the hit-to-lead stage of drug discovery for sodium channel modulators. nih.gov
| Assay Type | Key Features | Throughput | Application |
| Fluorescent Influx Assay | Utilizes Na⁺ indicators (e.g., SBFI, ANG-2); No-wash formats available. nih.gov | High | Primary screening of large compound libraries. |
| Automated Patch Clamp | Giga-seal recordings in 384-well format; Provides detailed mechanistic data. nih.gov | High | Hit validation, lead optimization, and selectivity profiling. sbdrugdiscovery.com |
| Membrane Potential Assay | Measures changes in membrane potential upon channel activation. researchgate.net | High | Antagonist screening. researchgate.net |
Sustainable Chemistry and Materials Engineering Leveraging Benzofuran (B130515) Derivatives
The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of benzofuran derivatives, aiming to develop more environmentally friendly and efficient chemical processes. acs.org This includes the use of eco-friendly deep eutectic solvents (DES) and the development of catalyst-free synthesis methods. acs.orgnih.gov Researchers are exploring microwave-assisted synthesis and one-pot reactions to reduce reaction times, energy consumption, and waste generation. acs.orgresearchgate.net
Beyond their biological applications, benzofuran derivatives are also being explored in the field of materials engineering. Their unique photophysical properties make them attractive candidates for the development of novel materials with applications in electronics and photonics. For example, benzofuran derivatives containing a thiophene (B33073) ring are being utilized in the construction of highly efficient organic photovoltaics and field-effect transistors. acs.orgnih.gov
The versatility of the benzofuran scaffold allows for the synthesis of a wide range of derivatives with tailored properties. This makes them valuable building blocks for the creation of new polymers, dyes, and other advanced materials. nih.gov The development of sustainable synthetic routes to these materials is a key area of ongoing research.
Computational Chemistry and Artificial Intelligence in Predictive Modeling for Compound Design and Application
Predictive Modeling of Photophysical Properties: Machine learning and deep learning algorithms are being used to predict the photophysical properties of fluorescent molecules with high accuracy. mdpi.comacs.org By training models on large datasets of known fluorescent dyes, it is possible to predict the emission wavelengths and quantum yields of new compounds. acs.orgmdpi.com This enables the high-throughput virtual screening of potential fluorescent probes with desired characteristics. mdpi.com AI can also be used to design novel molecular structures with enhanced properties, such as improved photostability and cell permeability. rsc.org
Computational Drug Design: In the context of therapeutic development, computational methods such as 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to design and optimize new drug candidates. researchgate.net These methods can predict the biological activity of benzofuran derivatives as inhibitors of specific targets, such as protein kinases, and identify compounds with favorable pharmacokinetic properties. nih.govresearchgate.net Ligand-steered modeling can be used to predict the binding modes of new compounds to their target receptors. nih.gov
The integration of AI and computational chemistry into the research and development pipeline is expected to significantly reduce the time and cost associated with bringing new benzofuran-based compounds from the laboratory to clinical and technological applications.
Q & A
Q. What are the key methodological considerations when using SBFI for intracellular sodium ([Na⁺]i) imaging in neuronal or cellular studies?
SBFI is a ratiometric fluorescent probe requiring dual-excitation (340–346 nm and 380–385 nm) and emission detection at 500–530 nm . Key considerations include:
- Loading protocol : Use acetoxymethyl (AM) ester derivatives (e.g., SBFI-AM) with pluronic acid (0.02–0.05%) to enhance cellular uptake. Optimal loading times vary (30–60 minutes at 37°C for mammalian cells) .
- Signal calibration : Perform in situ calibration using ionophores (e.g., gramicidin for equilibration of [Na⁺]i and extracellular [Na⁺]) and buffers with defined Na⁺ concentrations (0–150 mM) .
- Interference mitigation : Avoid co-staining with UV-excitable dyes (e.g., fura-2 for Ca²⁺) due to spectral overlap .
Q. How does SBFI compare to newer sodium indicators like CoroNa Green and ANG-2 in terms of sensitivity and experimental utility?
Q. What are the critical steps for validating SBFI fluorescence ratios in heterogeneous cellular environments?
- Background subtraction : Measure autofluorescence in unloaded cells under identical excitation/emission settings .
- Ratio normalization : Express data as F340/F380 ratios to minimize artifacts from dye concentration or cell thickness .
- Cross-validation : Combine with electrophysiology (e.g., patch-clamp) or atomic absorption spectroscopy for absolute [Na⁺]i verification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in SBFI-derived [Na⁺]i measurements caused by pH fluctuations or competing ions?
- pH interference : SBFI’s fluorescence is pH-sensitive below 6.5. Use pH-stable buffers (e.g., HEPES) and co-load with pH-insensitive probes (e.g., BCECF) for correction .
- K⁺ competition : SBFI binds K⁺ with ~10x lower affinity. In high-K⁺ conditions (e.g., cardiac cells), use calibration buffers matching experimental K⁺ levels .
- Dynamic artifact correction : Apply computational models to account for dye compartmentalization (e.g., mitochondrial uptake) .
Q. What are the best practices for simultaneous imaging of [Na⁺]i and [Ca²⁺]i using SBFI and fura-2?
- Spectral separation : Use SBFI (340/380 nm excitation, 500–530 nm emission) with fura-2 (340/380 nm excitation, 500–540 nm emission) and a dual-camera system to avoid cross-talk .
- Sequential imaging : Alternate excitation wavelengths rapidly (e.g., 340 nm for SBFI, 380 nm for fura-2) with high-speed monochromators .
- Validation : Confirm absence of mutual quenching via control experiments with single-dye loads .
Q. How can SBFI’s photobleaching and signal drift be mitigated in long-term sodium dynamics studies?
- Exposure minimization : Use low-intensity illumination and shutter-controlled acquisition (e.g., 100-ms exposures every 30 seconds) .
- Signal stabilization : Add antioxidants (e.g., ascorbic acid, 1–5 mM) to the extracellular medium .
- Post-hoc correction : Apply linear or exponential drift correction algorithms to raw ratio data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
